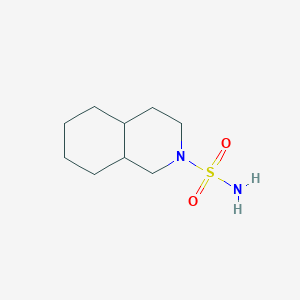
decahydroisoquinoline-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydroisoquinoline-2-sulfonamide: is a nitrogen-containing heterocyclic compound with the chemical formula C9H18N2O2S . It is a derivative of isoquinoline, where the isoquinoline ring is fully saturated, and a sulfonamide group is attached to the second carbon of the ring.
Wirkmechanismus
Target of Action
Decahydroisoquinoline-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a deficiency that hampers bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway . Folic acid is a vital cofactor in the synthesis of nucleic acids (DNA and RNA). By inhibiting its production, the compound disrupts DNA replication and RNA transcription, thereby inhibiting bacterial growth .
Pharmacokinetics
They are known to be rapidly absorbed but slowly excreted, maintaining adequate blood levels for extended periods .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA and transcribing RNA, effectively halting their growth and proliferation .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors . For instance, certain bacteria can develop resistance to sulfonamides, reducing their effectiveness . Additionally, the presence of pus or other biological materials can inhibit the antibacterial action of sulfonamides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of Isoquinoline: Decahydroisoquinoline-2-sulfonamide can be synthesized by the hydrogenation of isoquinoline or tetrahydroisoquinoline in the presence of a suitable catalyst.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the decahydroisoquinoline with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes followed by sulfonamide formation using sulfonyl chlorides and bases under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Decahydroisoquinoline-2-sulfonamide can undergo oxidation reactions to form sulfonyl derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and thionyl chloride (SOCl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) and cyanuric chloride are employed.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine:
Drug Development: It is being explored for its potential in developing new drugs, particularly as enzyme inhibitors.
Industry:
Vergleich Mit ähnlichen Verbindungen
Sulfonamides: Compounds like sulfamethazine and sulfadiazine share the sulfonamide functional group and exhibit similar antimicrobial properties.
Sulfonimidates: These compounds are structurally similar and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness: Decahydroisoquinoline-2-sulfonamide is unique due to its fully saturated isoquinoline ring, which imparts different chemical and biological properties compared to other sulfonamides. Its ability to act as a ligand in catalytic reactions and its potential as an antimicrobial agent make it a compound of significant interest .
Eigenschaften
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAAPKVTGJSSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6614232.png)
![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)
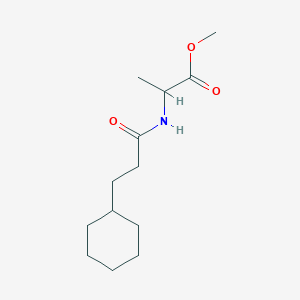
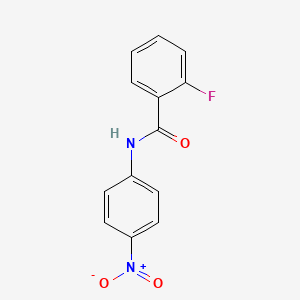
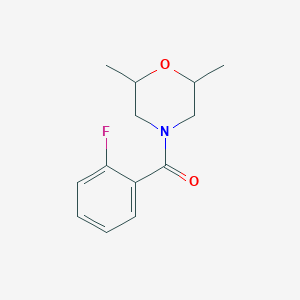

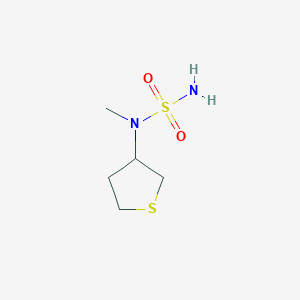
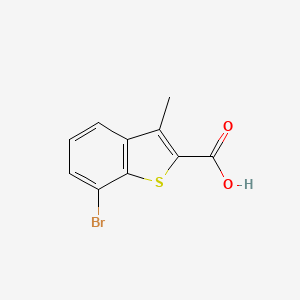
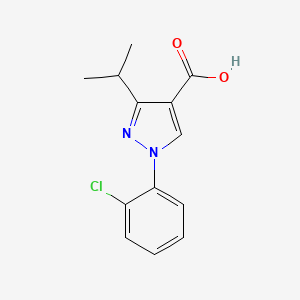
![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
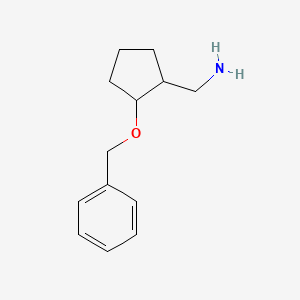
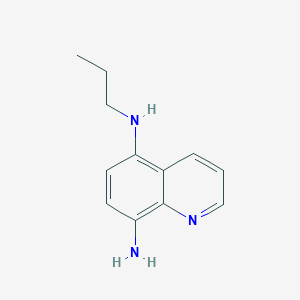
![2-[(Pyridin-2-ylmethyl)amino]propan-1-ol](/img/structure/B6614314.png)
![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)
